molecular formula C9H9NO2 B3345284 7-Hydroxy-2-methylisoindolin-1-one CAS No. 1033809-93-6

7-Hydroxy-2-methylisoindolin-1-one

Cat. No.: B3345284
CAS No.: 1033809-93-6
M. Wt: 163.17 g/mol
InChI Key: YQIQCEXITGSZDR-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylisoindolin-1-one is an isoindolinone derivative characterized by a bicyclic aromatic structure with a hydroxyl (-OH) group at the 7-position and a methyl (-CH₃) group at the 2-position. Isoindolinones are of significant interest in medicinal and synthetic chemistry due to their versatile biological activities and utility as intermediates in organic synthesis.

Properties

IUPAC Name

7-hydroxy-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-5-6-3-2-4-7(11)8(6)9(10)12/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIQCEXITGSZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033809-93-6
Record name 7-hydroxy-2-methyl-1-isoindolinone
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Preparation Methods

The synthesis of 7-Hydroxy-2-methylisoindolin-1-one can be achieved through various synthetic routes. One common method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines. This reaction typically requires specific reaction conditions, such as the use of appropriate solvents and catalysts, to achieve the desired product.

Industrial production methods for isoindoline derivatives, including this compound, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

7-Hydroxy-2-methylisoindolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to form corresponding oxidized products.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents onto the isoindoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindoline derivatives, while reduction reactions may produce reduced isoindoline compounds.

Scientific Research Applications

7-Hydroxy-2-methylisoindolin-1-one has a wide range of scientific research applications, including:

    Pharmaceutical Synthesis: It is used in the synthesis of various pharmaceutical compounds, where its structure-activity relationships and biological properties are studied to unlock its potential as a therapeutic agent.

    Herbicides: The compound has applications in the development of herbicides due to its unique chemical properties, which make it effective in controlling the growth of unwanted plants.

    Colorants and Dyes: The isoindoline nucleus and carbonyl groups at positions 1 and 3 give the compound unique color properties, making it useful in the production of colorants and dyes.

    Polymer Additives: It is used as an additive in polymers to enhance their properties, making them more suitable for various applications.

    Organic Synthesis: The compound’s diverse chemical reactivity allows it to participate in various reactions, leading to the formation of complex organic compounds.

    Photochromic Materials: It has found applications in the development of photochromic materials, which change color in response to light, making them useful in various optical applications.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of specific cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
6-Hydroxy-2-methylisoindolin-1-one 1344701-44-5 C₉H₉NO₂ 163.17 6-OH, 2-CH₃ High structural similarity (0.93 similarity score); used in drug discovery .
4-Hydroxy-2,3-dihydroisoindol-1-one 366453-21-6 C₈H₇NO₂ 149.15 4-OH, saturated isoindole ring Reduced aromaticity due to saturation; lower molecular weight .
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one 22246-05-5 C₉H₉NO₂ 163.17 7-OH, fused bicyclic structure Isoquinolinone backbone; distinct ring fusion compared to isoindolinones .
7-(Hydroxymethyl)isoindolin-1-one 773-65-9 C₉H₉NO₂ 163.18 7-CH₂OH Hydroxymethyl group enhances polarity and hydrogen-bonding capacity .

Functional Group Impact on Properties

  • Hydroxyl vs.
  • Positional Isomerism: Shifting the hydroxyl group from the 6- to 7-position (as in 6-Hydroxy vs.
  • Ring Saturation : 4-Hydroxy-2,3-dihydroisoindol-1-one’s saturated ring reduces aromatic conjugation, leading to distinct UV-Vis and NMR spectral profiles compared to fully aromatic analogs .

Biological Activity

Overview

7-Hydroxy-2-methylisoindolin-1-one is a compound belonging to the isoindolin-1-one family, characterized by its molecular formula C9H9NO2C_9H_9NO_2 and a molecular weight of 163.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is linked to its interaction with various biochemical pathways:

  • Cyclin-dependent kinase (CDK) Inhibition : Isoindolin-1-one derivatives have been identified as potential CDK inhibitors, which play crucial roles in cell cycle regulation. This inhibition can lead to effects on cell proliferation and apoptosis, making it a candidate for anti-cancer therapies.
  • Cellular Effects : While specific cellular effects of this compound are not extensively documented, related isoindolin-1-one compounds have shown promise in anti-cancer activities, particularly in breast cancer models.

Biological Activities

The compound exhibits various biological activities that are summarized in the following table:

Biological Activity Experimental Model Effect and Pathway References
AnticancerMCF-7 breast cancer cellsInduces apoptosis via inhibition of Akt and NF-kB pathways
CDK InhibitionVarious cancer cell linesDisruption of cell cycle progression
AntioxidantC57BL/6 miceEnhances Nrf2 translocation, increasing antioxidant enzyme activity
Anti-inflammatoryIn vivo glioma modelSuppresses pro-inflammatory cytokines IL-6 and TNF-α

Case Studies

Several studies have explored the biological implications of isoindolinone derivatives, including this compound:

  • Anticancer Properties : A study demonstrated that isoindolinone derivatives could induce apoptosis in MCF-7 breast cancer cells by targeting multiple signaling pathways, including the inhibition of Akt and NF-kB pathways. This suggests potential therapeutic applications in breast cancer treatment .
  • Antioxidant Activity : Research indicates that compounds with similar structures can enhance the activity of antioxidant enzymes through the activation of Nrf2, a key regulator in cellular antioxidant defense mechanisms. This property may contribute to protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Isoindolinone derivatives have been shown to inhibit inflammatory responses in various models, suggesting their potential use in treating inflammatory diseases .

The synthesis of this compound can be achieved through multicomponent reactions involving donor-acceptor cyclopropanes and primary amines. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are critical for developing derivatives with enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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